6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
Similar compounds have been shown to bind to the active site of the lasr system in pseudomonas aeruginosa, a key component of its quorum sensing pathways . This binding inhibits the function of the LasR system, thereby disrupting the bacteria’s ability to communicate and coordinate behaviors .
Biochemical Pathways
Similar compounds have been found to inhibit the lasb and pqsr systems in pseudomonas aeruginosa . These systems are part of the bacteria’s quorum sensing pathways, which regulate a variety of behaviors including biofilm formation and virulence production .
Result of Action
Similar compounds have been found to inhibit the growth of pseudomonas aeruginosa and disrupt its ability to form biofilms .
Preparation Methods
Synthetic routes and reaction conditions: One common synthetic route for this compound involves multi-step synthesis:
Step 1: Synthesis of 4-fluorobenzo[d]thiazole-2-ol through cyclization reactions.
Step 2: Reaction of 4-fluorobenzo[d]thiazole-2-ol with piperidine-1-carbonyl chloride to form 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl intermediate.
Step 3: Cyclization with 2-methylpyridazine-3-one under specific conditions to yield the final product.
Industrial production methods: On an industrial scale, optimization of these reactions is crucial:
Catalysts and Solvents: Catalysts like palladium or copper salts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) might be employed to increase the yield and purity.
Temperature and Pressure: Control of temperature (typically between 50-100°C) and pressure to ensure optimal reaction conditions.
Types of reactions:
Oxidation: The compound can undergo oxidative reactions, particularly affecting the piperidine ring or fluorobenzo[d]thiazole moiety.
Reduction: Possible at the carbonyl group or the fluorobenzo[d]thiazole ring.
Substitution: Likely at the methylpyridazinone or piperidine moieties.
Common reagents and conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents under controlled conditions.
Major products:
Oxidation: Potential formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Derivatives with halogen or nitro groups.
Scientific Research Applications
The compound finds applications across various scientific domains:
Chemistry:
As a building block for synthesizing more complex molecules due to its reactive sites.
Biology:
Used in studying enzyme interactions or as a ligand for receptor studies.
Medicine:
Investigated for its potential therapeutic properties, possibly as an anti-inflammatory, antibacterial, or anticancer agent.
Industry:
Might be employed in the development of pharmaceuticals or agrochemicals.
5. Mechanism of Action: The mechanism of action involves its interaction with specific molecular targets:
Molecular targets:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to certain receptors influencing cellular responses.
Pathways involved:
Signal Transduction Pathways: Affecting pathways like MAPK or PI3K-Akt.
Gene Expression: Modulating gene expression by interacting with transcription factors.
Comparison with Similar Compounds
6-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Shows structural similarity but different halogen substitution.
6-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of fluorine.
The presence of fluorine in 6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one might influence its biological activity and stability, setting it apart from its analogues.
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Properties
IUPAC Name |
6-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-22-15(24)6-5-13(21-22)17(25)23-9-7-11(8-10-23)26-18-20-16-12(19)3-2-4-14(16)27-18/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYDEAIGZBFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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